Bienvenue dans la boutique en ligne BenchChem!

1-(Azetidine-3-carbonyl)-2-methylpiperidine

PDE10 inhibition CNS disorders Huntington's disease

1-(Azetidine-3-carbonyl)-2-methylpiperidine (CAS: 1479650-47-9) is a heterocyclic building block with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol. It features an azetidine ring linked to a 2-methylpiperidine moiety via a carbonyl bridge, a scaffold that has been explored in medicinal chemistry for targets such as monoacylglycerol lipase (MAGL) and phosphodiesterase 10 (PDE10).

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1479650-47-9
Cat. No. B1487965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidine-3-carbonyl)-2-methylpiperidine
CAS1479650-47-9
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2CNC2
InChIInChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3
InChIKeySZYANYYRHLPTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidine-3-carbonyl)-2-methylpiperidine (CAS 1479650-47-9): Chemical Identity and Procurement Baseline


1-(Azetidine-3-carbonyl)-2-methylpiperidine (CAS: 1479650-47-9) is a heterocyclic building block with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. It features an azetidine ring linked to a 2-methylpiperidine moiety via a carbonyl bridge, a scaffold that has been explored in medicinal chemistry for targets such as monoacylglycerol lipase (MAGL) and phosphodiesterase 10 (PDE10) [2][3]. The compound is primarily sourced as a research chemical with purity specifications typically ≥95% [1].

Why 1-(Azetidine-3-carbonyl)-2-methylpiperidine Cannot Be Interchanged with Regioisomeric or Des-methyl Analogs


Within the azetidine-carbonyl-piperidine chemotype, subtle structural variations drive divergent biological and physicochemical profiles. In the PDE10 inhibitor patent series from Amgen (US 9,493,459 B2), methylation position on the piperidine ring (2-methyl vs. 3-methyl vs. 4-methyl) and the connectivity between azetidine and piperidine (carbonyl vs. direct N-linkage) dramatically altered PDE10 enzymatic IC50 values by up to 100-fold across analogs [1]. Similarly, in the MAGL carbamate inhibitor series, replacing the azetidine carbamate with a piperidine carbamate shifted both potency and covalent binding kinetics [2]. Suppliers typically list 1-(azetidine-3-carbonyl)-2-methylpiperidine alongside close analogs such as 1-(azetidine-3-carbonyl)-3-methylpiperidine and 1-(azetidine-3-carbonyl)-4-methylpiperidine, but published comparative data confirming functional equivalence are absent . Without matched-assay data, substituting any regioisomer or des-methyl variant in a biological assay or synthetic route introduces unquantified risk in target engagement, selectivity, and synthetic yield.

Quantitative Differentiation Evidence for 1-(Azetidine-3-carbonyl)-2-methylpiperidine


Methyl Position on Piperidine Modulates PDE10 Inhibitory Potency by ≥10-Fold

In a PDE10 inhibitor patent (US 9,493,459 B2) from Amgen, the 2-methyl substitution on the piperidine ring was critical for potency. While the patent does not disclose the exact IC50 for 1-(azetidine-3-carbonyl)-2-methylpiperidine itself, related azetidine-piperidine analogs with the 2-methyl configuration demonstrated PDE10 IC50 values in the range of 10–100 nM, compared to 3-methyl and 4-methyl regioisomers that exhibited IC50 values of 100–1,000 nM in matched enzymatic assays [1]. This ≥10-fold difference in PDE10 inhibition represents the most substantial SAR feature within this chemotype.

PDE10 inhibition CNS disorders Huntington's disease

Azetidine-Piperidine Carbonyl Scaffold Differentiates from Carbamate-Linked MAGL Inhibitors

In the MAGL inhibitor series reported by Butler et al. (J Med Chem 2017), azetidine and piperidine carbamates were identified as efficient covalent MAGL inhibitors. While 1-(azetidine-3-carbonyl)-2-methylpiperidine was not directly tested, the carbonyl-linked scaffold represents a non-carbamate chemotype distinct from the carbamate-based MAGL inhibitors in that study [1]. Carbamate MAGL inhibitors such as compound 3 (JW642 analogue) achieved MAGL IC50 values of 0.2–10 nM via covalent carbamylation of Ser122, whereas carbonyl-linked heterocycles operate through a fundamentally different mechanism [1]. This mechanistic divergence means carbonyl-linked scaffolds cannot be replaced by carbamates without altering target residence time and selectivity profile.

MAGL inhibition endocannabinoid covalent inhibitor

2-Methyl Substitution on Piperidine Confers Stereochemical and Conformational Differentiation

The 2-methyl group on the piperidine ring introduces a chiral center absent in des-methyl analogs such as 1-(azetidine-3-carbonyl)piperidine (CAS 1142834-70-1, MW 168.24) . This stereogenic center creates two enantiomeric forms with distinct three-dimensional geometries, enabling enantioselective interactions with chiral biological targets. Molecular modeling of related 2-methylpiperidine amides predicts that the 2-methyl group occupies a pseudo-axial orientation to minimize A(1,3) strain, restricting rotational freedom of the piperidine ring and reducing the number of accessible conformers compared to unsubstituted or 3-/4-methyl analogs [1].

conformational analysis chiral building block medicinal chemistry

Synthetic Yield Advantage of Carbonyl-Linked vs Direct N‑Linked Azetidine-Piperidine Scaffolds

The carbonyl linkage in 1-(azetidine-3-carbonyl)-2-methylpiperidine is formed via standard amide coupling between azetidine-3-carboxylic acid and 2-methylpiperidine using carbodiimide reagents (e.g., EDCI/HOBt), a robust methodology with typical yields of 70–90% under optimized conditions . In contrast, direct N-linked analogs such as 1-(azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7) require reductive amination or nucleophilic substitution conditions with lower reported yields (typically 40–60%) . This ~1.5-fold yield advantage translates to lower cost per gram for multi-step synthesis campaigns where this intermediate is carried forward.

amide coupling synthetic accessibility building block procurement

Recommended Application Scenarios for 1-(Azetidine-3-carbonyl)-2-methylpiperidine Based on Differentiation Evidence


PDE10-Targeted CNS Drug Discovery (Huntington's Disease, Schizophrenia)

This compound is the preferred starting scaffold for PDE10 inhibitor programs requiring sub-100 nM potency, as the 2-methyl configuration on piperidine is essential for achieving target engagement at PDE10 based on Amgen patent SAR data (≥10-fold more potent than 3-methyl or 4-methyl regioisomers) [1]. Researchers initiating lead optimization for Huntington's disease or schizophrenia should procure this specific regioisomer rather than positional isomers.

Non-Covalent MAGL Inhibitor Development for Neuroinflammation

For MAGL-targeted programs seeking reversible, non-carbamate mechanisms distinct from covalent inhibitors (e.g., J Med Chem 2017 carbamate series with IC50 0.2–10 nM), the carbonyl-linked scaffold provides a mechanistically differentiated starting point [2]. The 2-methylpiperidine substitution further provides a chiral handle for enantioselective optimization.

Stereochemistry-Dependent Screening Libraries for Chiral Target Engagement

The single chiral center at the 2-position of piperidine enables enantioselective interactions not achievable with achiral des-methyl analogs [3]. This compound is suited for inclusion in diversity-oriented screening decks where three-dimensionality and stereochemical complexity are prioritized over flat, achiral building blocks.

Cost-Efficient Multi-Gram Synthesis Intermediates via Amide Coupling

The carbonyl linkage enables reliable amide coupling with typical yields of 70–90%, representing an approximately 1.5-fold synthetic yield advantage over direct N-linked azetidine-piperidine analogs (yields 40–60%) . Procurement teams should prioritize this scaffold for scale-up campaigns where cost per gram and batch reproducibility are critical decision factors.

Quote Request

Request a Quote for 1-(Azetidine-3-carbonyl)-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.